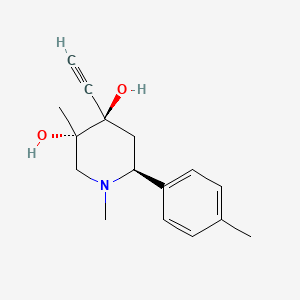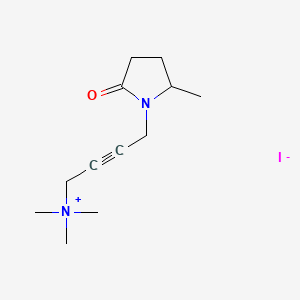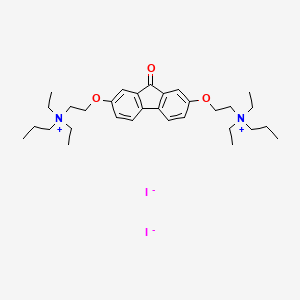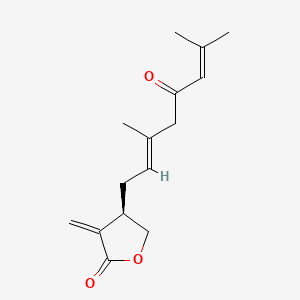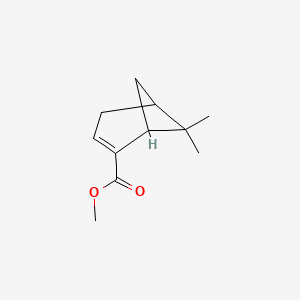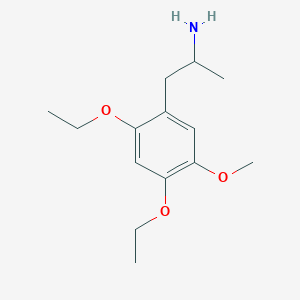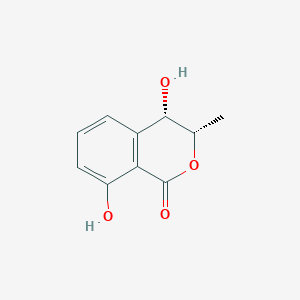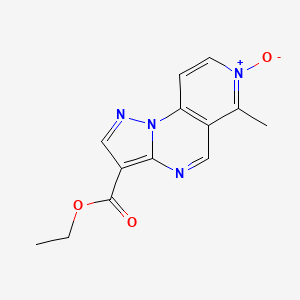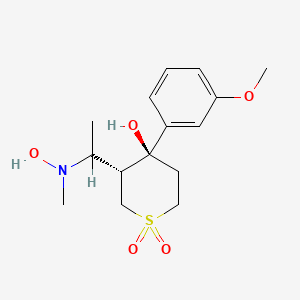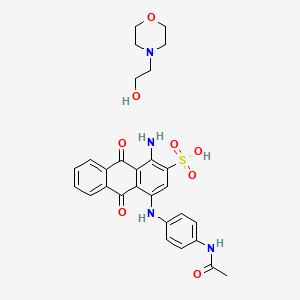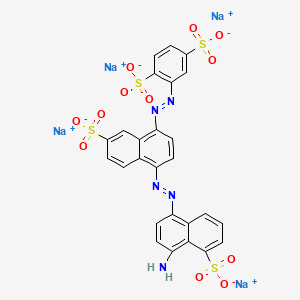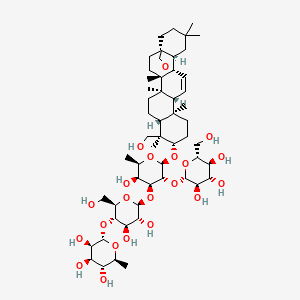
Ilwensisaponin A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mimengoside A is a triterpenoid saponin isolated from the leaves of Buddleja madagascariensis . It is one of the bioactive constituents of the Buddleja species, which are known for their pharmacological properties . Mimengoside A has been studied for its various biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties .
Preparation Methods
Mimengoside A is typically isolated from the Buddlejae Flos (flower and bud of Buddleja officinalis) using chromatographic techniques . The isolation process involves the use of silica gel, Sephadex LH-20, and preparative high-performance liquid chromatography (HPLC) . The structures of the isolated compounds are elucidated by chemical and spectral analysis, including nuclear magnetic resonance (NMR), infrared (IR), ultraviolet (UV), and mass spectrometry (MS) .
Chemical Reactions Analysis
Mimengoside A undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Mimengoside A can lead to the formation of different oxidized derivatives, while reduction can yield reduced forms of the compound .
Scientific Research Applications
Mimengoside A has been extensively studied for its scientific research applications. In chemistry, it is used as a reference compound for the identification and quantification of similar triterpenoid saponins . In biology, Mimengoside A has shown potential as an antimicrobial agent against various pathogens . In medicine, it has been investigated for its anti-inflammatory and antioxidant properties, which could be beneficial in the treatment of inflammatory diseases and oxidative stress-related conditions . Additionally, Mimengoside A has industrial applications in the development of natural product-based pharmaceuticals and cosmetics .
Mechanism of Action
The mechanism of action of Mimengoside A involves its interaction with various molecular targets and pathways. It has been shown to inhibit the activity of aldose reductase, an enzyme involved in the polyol pathway of glucose metabolism . This inhibition can help reduce the formation of sorbitol, which is associated with diabetic complications . Mimengoside A also exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress . Furthermore, it has anti-inflammatory effects by modulating the production of pro-inflammatory cytokines and inhibiting the activation of nuclear factor-kappa B (NF-κB) pathway .
Comparison with Similar Compounds
Mimengoside A is similar to other triterpenoid saponins isolated from Buddleja species, such as Mimengoside B and Songaroside A . it is unique in its specific structure and biological activities . For instance, Mimengoside A has a distinct glycosidic linkage pattern compared to Mimengoside B . Additionally, while both Mimengoside A and Songaroside A exhibit antioxidant and anti-inflammatory properties, Mimengoside A has been found to have a higher potency in certain assays .
Similar Compounds
- Mimengoside B
- Songaroside A
- Acteoside
- Linarin
- Apigenin-7-O-α-L-rhamnopyranosyl (1-6)-β-D-glucopyranoside
These compounds share structural similarities with Mimengoside A and are also isolated from Buddleja species .
Properties
CAS No. |
141896-30-2 |
|---|---|
Molecular Formula |
C54H88O21 |
Molecular Weight |
1073.3 g/mol |
IUPAC Name |
(2S,3R,4R,5R,6S)-2-[(2R,3S,4R,5R,6S)-4,5-dihydroxy-6-[(2R,3R,4S,5S,6R)-5-hydroxy-2-[[(1S,4S,5R,8R,9R,10S,13S,14R,17S,18R)-9-(hydroxymethyl)-4,5,9,13,20,20-hexamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-10-yl]oxy]-6-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-4-yl]oxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol |
InChI |
InChI=1S/C54H88O21/c1-24-32(58)35(61)38(64)44(68-24)73-41-27(21-56)71-46(40(66)37(41)63)74-42-33(59)25(2)69-47(43(42)75-45-39(65)36(62)34(60)26(20-55)70-45)72-31-11-12-49(5)28(50(31,6)22-57)9-13-51(7)29(49)10-14-54-30-19-48(3,4)15-17-53(30,23-67-54)18-16-52(51,54)8/h10,14,24-47,55-66H,9,11-13,15-23H2,1-8H3/t24-,25+,26+,27+,28+,29+,30+,31-,32-,33-,34+,35+,36-,37+,38+,39+,40+,41+,42-,43+,44-,45-,46-,47-,49-,50-,51+,52-,53+,54-/m0/s1 |
InChI Key |
FFKHYLGULXFXII-IVWPYUJTSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)O[C@H]3[C@H]([C@H](O[C@H]([C@@H]3O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O[C@H]5CC[C@]6([C@H]([C@]5(C)CO)CC[C@@]7([C@@H]6C=C[C@@]89[C@]7(CC[C@@]1([C@H]8CC(CC1)(C)C)CO9)C)C)C)C)O)CO)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(C(OC(C3OC4C(C(C(C(O4)CO)O)O)O)OC5CCC6(C(C5(C)CO)CCC7(C6C=CC89C7(CCC1(C8CC(CC1)(C)C)CO9)C)C)C)C)O)CO)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(3S,3aR,6S,6aS)-3-(4-methylpiperazin-1-yl)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;dihydrochloride](/img/structure/B15193350.png)
